molecular formula C14H20N4 B15048185 1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15048185
M. Wt: 244.34 g/mol
InChI Key: YWEOLMOISDVHAU-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-4-amine derivative featuring a cyclopentyl group at the pyrazole’s 1-position and a (1-methyl-1H-pyrrol-2-yl)methyl substituent on the amine.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H20N4/c1-17-8-4-7-14(17)10-15-12-9-16-18(11-12)13-5-2-3-6-13/h4,7-9,11,13,15H,2-3,5-6,10H2,1H3

InChI Key

YWEOLMOISDVHAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is the condensation of cyclopentanone with hydrazine to form cyclopentanone hydrazone. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes References
Target compound Cyclopentyl (1-position); (1-methylpyrrol-2-yl)methyl (4-position) C₁₄H₂₁N₅* 259.35* Not reported Speculative: Kinase inhibitor/protein modulator
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine Cyclopentyl; 3-methylbutyl C₁₃H₂₄ClN₃ 257.81 Not reported Structural analog with alkyl chain
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl; cyclopropyl C₁₂H₁₅N₅ 229.28 104–107 Cross-coupling synthesis; pharmacological activity
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridinylmethyl C₉H₉ClN₄ 208.65 Not reported Halogenated analog; bioactive potential
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Bis(trifluoromethyl)benzyl C₁₂H₉F₆N₃ 309.22 Not reported Component of Ceapins (protein folding)
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine Thiazolylmethyl C₇H₇N₅S 201.23 108–110 Heterocyclic hybrid; synthetic intermediate

*Inferred from structural analogs.

Key Observations:

Substituent Effects on Properties: Lipophilicity: The cyclopentyl group in the target compound and ’s analog enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, pyridinyl () and trifluoromethyl () groups balance lipophilicity with polar interactions. Electron-Withdrawing Groups: Trifluoromethyl substituents () increase metabolic stability and electronegativity, which could enhance target binding or resistance to enzymatic degradation.

Synthetic Routes :

  • Cross-coupling reactions (e.g., ’s use of cesium carbonate and copper catalysis) and hydrogenation () are common for pyrazole-4-amine derivatives. The target compound likely requires similar strategies, though specific protocols are undocumented in the evidence.
  • Chromatographic purification () and recrystallization () are standard for achieving high purity.

Kinase Inhibition: Pyridinyl and chloropyridinyl analogs () suggest applications in kinase inhibition, a common target in oncology. Cost and Accessibility: Commercial pyrazole-4-amine precursors (e.g., 1-methyl-1H-pyrazol-4-amine) are expensive (), making substituent choice critical for cost-effective synthesis.

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